

"Cyanidin 3-xyloside" content in different berry species

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Compound of Interest

Compound Name: Cyanidin 3-xyloside

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Cyanidin 3-Xyloside in Berry Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin, a type of flavonoid that contributes to the vibrant red, purple, and blue colors of many fruits and vegetables. As a member of the cyanidin glycoside family, it is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the presence and quantification of **cyanidin 3-xyloside** in various berry species, details the experimental protocols for its analysis, and explores its potential biological activities and mechanisms of action.

Data Presentation: Cyanidin 3-Xyloside Content in Berries

The concentration of **cyanidin 3-xyloside** can vary significantly among different berry species and even between cultivars of the same species. The following table summarizes the available quantitative data for **cyanidin 3-xyloside** and its derivatives in several berry species. It is important to note that for some berries, data is available for the related compound, cyanidin 3-xylosylrutinoside.

Berry Species	Cultivar/Type	Compound	Concentration (mg/100g FW)	Reference
Aronia (Chokeberry)	Aronia melanocarpa (Wild)	Cyanidin 3-xyloside	43.76 - 48.05	[1] [2] [3]
Blackberry	Rubus fruticosus (Wild Norwegian)	Cyanidin 3-xyloside	10	[4] [5]
Redcurrant	Ribes rubrum	Cyanidin 3-xylosylrutinoside	11.22	[6] [7]
Saskatoon Berry	Amelanchier alnifolia	Cyanidin 3-xyloside	Present, major anthocyanin	[8] [9] [10] [11] [12]
Black Raspberry	Rubus occidentalis	Cyanidin 3-xylosylrutinoside	49-58% of total anthocyanins	[13]
Blueberry	Various cultivars	Cyanidin 3-xyloside	Present	[14]

Note: FW denotes fresh weight. The content of **cyanidin 3-xyloside** in Saskatoon berries and blueberries has been confirmed, but specific quantitative values were not available in the reviewed literature. Black raspberries contain a significant amount of cyanidin 3-xylosylrutinoside, a derivative of **cyanidin 3-xyloside**.

Experimental Protocols

The accurate quantification of **cyanidin 3-xyloside** in berry matrices requires robust analytical methodologies. The most common approach involves extraction followed by chromatographic separation and detection, typically using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

Sample Preparation and Extraction

- **Homogenization:** Fresh or frozen berry samples are typically homogenized to a fine powder or puree. Lyophilization (freeze-drying) can be employed to remove water content and facilitate extraction.

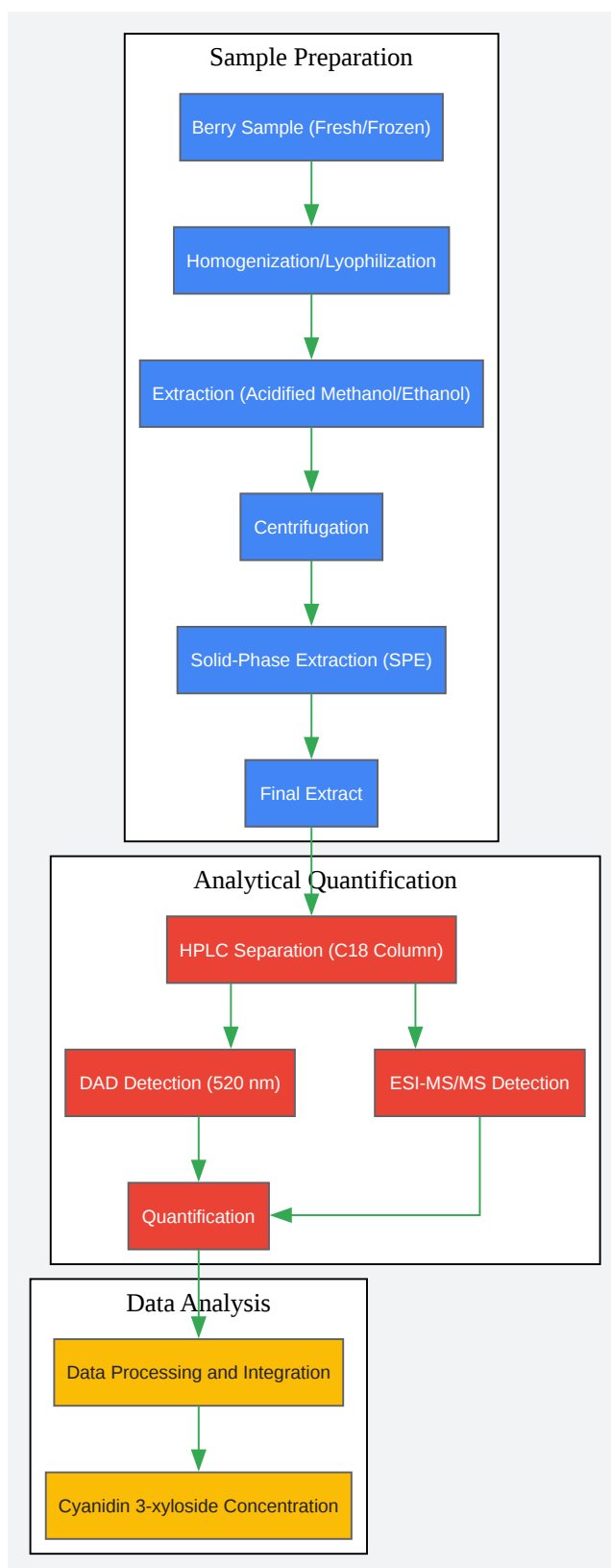
- **Extraction Solvent:** A common extraction solvent is a mixture of methanol or ethanol and water, acidified with a small amount of formic acid or hydrochloric acid (e.g., 80% methanol with 1% formic acid). The acid helps to stabilize the anthocyanins in their colored flavylum cation form.
- **Extraction Procedure:** The homogenized sample is mixed with the extraction solvent and subjected to methods that enhance extraction efficiency, such as ultrasonication or shaking for a defined period. The process is often repeated multiple times to ensure complete extraction.
- **Purification:** The resulting extract is centrifuged to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances like sugars and organic acids. The anthocyanins are retained on the cartridge and then eluted with an acidified organic solvent.
- **Final Preparation:** The purified extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., the initial mobile phase for HPLC) before injection into the analytical system.

Quantification by HPLC-DAD-ESI-MS/MS

- **Chromatographic Separation:**
 - **Column:** A reversed-phase C18 column is commonly used for the separation of anthocyanins.
 - **Mobile Phase:** A gradient elution is typically employed using two solvents:
 - **Solvent A:** Acidified water (e.g., water with 0.1-1% formic acid).
 - **Solvent B:** Acetonitrile or methanol.
 - **Gradient Program:** The gradient starts with a high proportion of aqueous solvent (A) and gradually increases the proportion of organic solvent (B) to elute the anthocyanins based on their polarity.
- **Detection and Quantification:**

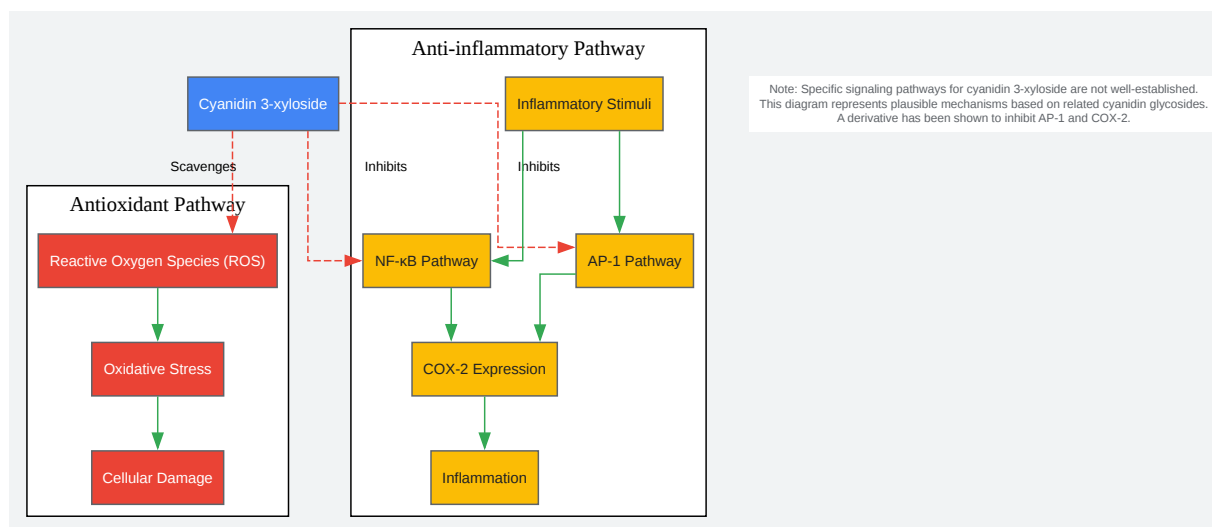
- DAD Detection: The Diode-Array Detector is set to monitor the absorbance in the visible range, typically around 520 nm, which is the maximum absorbance for cyanidin glycosides. Quantification is often performed by comparing the peak area of the analyte to that of a certified reference standard of **cyanidin 3-xyloside**.
- ESI-MS/MS Detection: Electrospray Ionization Mass Spectrometry provides structural information and confirmation of the identity of the compound. For **cyanidin 3-xyloside**, the expected molecular ion $[M]^+$ would be at m/z 419. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, which for **cyanidin 3-xyloside** would yield a characteristic fragment ion of the cyanidin aglycone at m/z 287. This fragmentation pattern provides high confidence in the identification.

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of **cyanidin 3-xyloside** in berries.



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Caption: Plausible signaling pathways for the bioactivity of cyanidin glycosides.

Biological Activities and Signaling Pathways

While research specifically on **cyanidin 3-xyloside** is limited, the broader class of cyanidin glycosides has been extensively studied for its biological effects. It is plausible that **cyanidin 3-xyloside** shares similar mechanisms of action.

- **Antioxidant Activity:** Cyanidin and its glycosides are potent antioxidants. Their chemical structure, particularly the presence of hydroxyl groups on the B-ring, enables them to donate electrons and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cells from damage.^[15]
- **Anti-inflammatory Effects:** Chronic inflammation is implicated in numerous diseases. Some cyanidin glycosides have been shown to exert anti-inflammatory effects by modulating key

signaling pathways. For instance, a derivative of **cyanidin 3-xyloside**, cyanidin-3-O-(2"-xylosyl)-glucoside, has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and the transactivation of activator protein-1 (AP-1) induced by UVB radiation. Both AP-1 and the transcription factor nuclear factor-kappa B (NF-κB) are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. While direct evidence for **cyanidin 3-xyloside** is still emerging, it is hypothesized to interfere with these inflammatory cascades.

Conclusion

Cyanidin 3-xyloside is a noteworthy anthocyanin present in a variety of berry species, with particularly high concentrations found in Aronia berries and Saskatoon berries. Its quantification can be reliably achieved through established analytical techniques such as HPLC-DAD-MS/MS. While specific research on the signaling pathways of **cyanidin 3-xyloside** is in its early stages, the known antioxidant and anti-inflammatory properties of the broader cyanidin glycoside family suggest its potential as a valuable compound for further investigation in the fields of nutrition, pharmacology, and drug development. Further studies are warranted to fully elucidate its content in a wider range of berries and to unravel its specific molecular mechanisms of action.

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